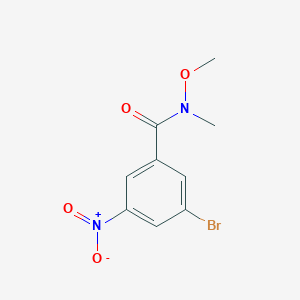

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is a chemical compound with the molecular formula C9H9BrN2O4 . It has a molecular weight of 289.08 and is solid in its physical form .

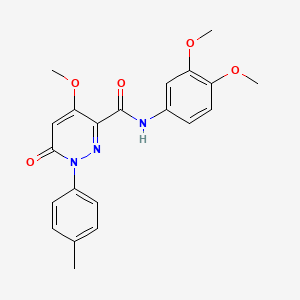

Molecular Structure Analysis

The InChI code for 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is 1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 289.08 . The InChI code provides information about its molecular structure .Scientific Research Applications

Organic Synthesis and Material Science

Synthesis of Complex Molecules

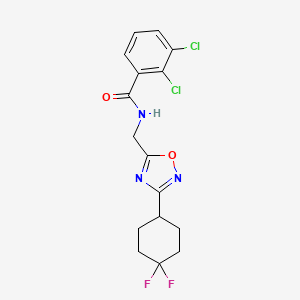

Studies have explored the use of related compounds in the synthesis of complex organic molecules, highlighting their role as intermediates in chemical reactions. For instance, the synthesis of chlorantraniliprole, a widely used insecticide, involves key intermediates that share functional groups with 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide. This demonstrates the compound's potential utility in synthesizing agriculturally and pharmaceutically relevant molecules (Chen Yi-fen et al., 2010).

Crystal Engineering

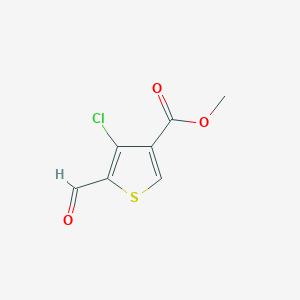

The compound's structural elements, such as bromo and nitro groups, can participate in hydrogen and halogen bonding, crucial for crystal engineering. These interactions are fundamental in designing materials with specific crystallographic properties, which can be applied in the development of new pharmaceuticals and nanomaterials (B. K. Saha et al., 2005).

Biochemical Research and Pharmacological Applications

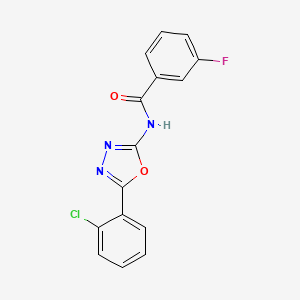

Antibacterial Activity

Bromophenol derivatives, closely related to 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide, exhibit significant antibacterial properties. This suggests the potential of such compounds in developing new antibacterial agents or studying the biochemical pathways affected by these molecules (Ke-kai Li et al., 2012).

Cell Division and DNA Repair

Compounds with similar functional groups have been shown to affect cell division and DNA repair mechanisms. For example, the inhibition of ADP-ribosylation reactions by analogs can lead to cell cycle perturbations, suggesting a potential application in cancer research to understand tumor cell proliferation and identify new therapeutic targets (E. Jacobson et al., 1985).

Corrosion Inhibition

- Material Protection: The electron-withdrawing and donating effects of nitro and methoxy substituents on benzamide derivatives, similar to 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide, have been evaluated for their corrosion inhibition properties. This research indicates potential applications in protecting metals from corrosion, offering insights into designing more efficient corrosion inhibitors for industrial applications (Ankush Mishra et al., 2018).

properties

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRINWUSYNUMATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)

![4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile](/img/structure/B2843743.png)

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2843745.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)